Acetamide, N-(3-amino-4-nitrophenyl)-
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Overview
Description
Acetamide, N-(3-amino-4-nitrophenyl)- is an organic compound with the molecular formula C8H9N3O3 It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-amino-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-amino-4-nitrophenyl)- typically involves the reaction of 3-amino-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-amino-4-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: 3-amino-4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(3-amino-4-nitrophenyl)- can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. Continuous monitoring and optimization of reaction parameters are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-amino-4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Acylation: Acyl chlorides or anhydrides, base (e.g., pyridine), solvent (e.g., dichloromethane).
Major Products Formed
Reduction: 3-amino-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Acylation: N-acyl derivatives of Acetamide, N-(3-amino-4-nitrophenyl)-.
Scientific Research Applications
Acetamide, N-(3-amino-4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-amino-4-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with the target enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but with the nitro group in the para position.
Acetanilide: Lacks the nitro and amino groups, making it less reactive.
N-(2-nitrophenyl)acetamide: Nitro group in the ortho position, affecting its reactivity and properties.
Uniqueness
Acetamide, N-(3-amino-4-nitrophenyl)- is unique due to the presence of both amino and nitro groups in the meta and para positions, respectively. This unique arrangement allows for specific reactivity patterns and interactions, making it valuable for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-amino-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,9H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZWZZDULRGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394161 |
Source
|
Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66136-64-9 |
Source
|
Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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